![molecular formula C25H23N5O4 B6546653 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1019097-72-3](/img/structure/B6546653.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.17500423 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates moieties known for their pharmacological properties, particularly the pyrazole and dihydropyrimidine structures, which have been linked to various therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C27H25N3O4S2 with a molecular weight of approximately 519.64 g/mol. The presence of the benzodioxin structure contributes to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives synthesized from substituted enaminones demonstrated antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The activity was assessed using disc diffusion assays, revealing that certain derivatives maintained effectiveness over time against Gram-positive bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A review highlighted that specific pyrazole compounds demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The anti-inflammatory activity was comparable to standard medications like dexamethasone, underscoring the therapeutic potential of these compounds in managing inflammatory conditions.
Anticancer Properties
Compounds similar to this compound have also been evaluated for their anticancer activities. Certain derivatives showed promising results in inhibiting cancer cell proliferation in various cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
Several studies have focused on the biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin) structures:
- Antimicrobial Evaluation :
- Anti-inflammatory Activity :
- Anticancer Studies :
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-16-12-17(2)30(28-16)25-27-20(18-6-4-3-5-7-18)14-24(32)29(25)15-23(31)26-19-8-9-21-22(13-19)34-11-10-33-21/h3-9,12-14H,10-11,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLMTVLIZAKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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